BenchChemオンラインストアへようこそ!

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine

Nicotinic acetylcholine receptor Structure–activity relationship Methyl positional isomers

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine, also designated (R)-2-methylnornicotine (CAS 1212913-33-1 for the R-enantiomer; CAS 64114-19-8 for the racemate), is a chiral heterocyclic compound of molecular formula C₁₀H₁₄N₂ and molecular weight 162.23 g/mol. It belongs to the nicotine analog class, characterized by a pyridine ring bearing a methyl substituent at the 2-position and a pyrrolidin-2-yl group at the 3-position, but critically lacking the N-methyl group on the pyrrolidine ring that distinguishes nicotine itself.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B13890734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2CCCN2
InChIInChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3/t10-/m1/s1
InChIKeyPNNMNLLCHYHPBH-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine (2-Methylnornicotine): Chiral Nicotine Analog for nAChR Research and Chemical Biology Procurement


(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine, also designated (R)-2-methylnornicotine (CAS 1212913-33-1 for the R-enantiomer; CAS 64114-19-8 for the racemate), is a chiral heterocyclic compound of molecular formula C₁₀H₁₄N₂ and molecular weight 162.23 g/mol. It belongs to the nicotine analog class, characterized by a pyridine ring bearing a methyl substituent at the 2-position and a pyrrolidin-2-yl group at the 3-position, but critically lacking the N-methyl group on the pyrrolidine ring that distinguishes nicotine itself . This compound functions as a ligand at nicotinic acetylcholine receptors (nAChRs) and serves as a key research intermediate for studying structure–activity relationships (SAR) of nicotinic ligands, as well as a synthetic building block for bridged nicotine derivatives and conformationally restricted analogs .

Why (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine Cannot Be Replaced by Nicotine, Nornicotine, or 6-Methylnicotine in Receptor Pharmacology Studies


This compound occupies a unique intersection in nicotinic pharmacophore space defined by three independent structural variables—N-demethylation status, methyl substitution position, and pyrrolidine stereochemistry—each of which independently modulates nAChR subtype binding affinity, functional efficacy, and metabolic stability [1]. Generic substitution with nicotine introduces an N-methyl group that alters hydrogen-bonding capacity and receptor subtype selectivity; substitution with nornicotine removes the pyridine 2-methyl group, changing the rank order of receptor affinity established for methyl positional isomers; and substitution with 6-methylnicotine shifts to a different positional isomer known to produce over three-fold greater potency than nicotine itself in rat brain [³H]nicotine binding assays [2]. Furthermore, the (R)-enantiomer may exhibit differential binding kinetics compared to the (S)-enantiomer or racemate at specific nAChR subtypes, as established stereochemical SAR studies on nornicotine stereoisomers [3]. Each of these variables produces measurable differences in quantitative pharmacological parameters, precluding simple interchangeability.

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine: Quantitative Differentiation Evidence Against Key Comparators


Methyl Positional Potency Ranking: 2-Methyl Substitution Occupies a Defined Intermediate Tier Distinct from 6-Methyl and 4-Methyl Isomers

In a systematic structure–affinity investigation by Dukat et al. (1996), the rank order of receptor affinity and psychotropic potency for the ring position of an additional methyl group on nicotine was established as: 6-methyl > 2′-methyl > 5-methyl > 2-methyl > 4-methyl. The 2-methyl positional isomer (corresponding to the substitution pattern of 2-methylnornicotine on the pyridine ring) occupies the fourth rank in this five-position series, demonstrating that 2-methyl substitution yields measurably lower nAChR affinity than 6-methyl substitution but higher affinity than 4-methyl substitution [1]. This ranking was corroborated by Wang et al. (1998), who demonstrated that 6-methyl substituents resulted in over three-fold greater potency compared to nicotine in rat brain [³H]nicotine binding competition assays, whereas 2-methyl substitution (and 2′-methyl on pyrrolidine) produced distinct, intermediate effects [2].

Nicotinic acetylcholine receptor Structure–activity relationship Methyl positional isomers

N-Demethylation Status: 2-Methylnornicotine Lacks the Pyrrolidine N-Methyl Group, Conferring Distinct Hydrogen-Bond Donor Capacity and nAChR Subtype Activation Profile Relative to Nicotine

(R)-2-Methylnornicotine possesses one hydrogen-bond donor (pyrrolidine NH, pKa ~10–11) compared to zero for nicotine (tertiary amine). This structural difference fundamentally alters receptor interaction: nornicotine (N-desmethyl-nicotine) activates different nAChR subtypes compared to nicotine, with α7 receptors responding robustly to nornicotine (EC₅₀ approximately 17 μM, Imax 50% relative to acetylcholine) [1]. Nornicotine also exhibits a superior pharmacokinetic profile with reduced toxicity and accumulates in brain at relatively high levels after chronic nicotine administration due to local N-demethylation [2]. The 2-methylnornicotine scaffold combines this N-demethylation feature with pyridine 2-methyl substitution, creating a pharmacophore that is simultaneously distinct from both nicotine (N-methylated) and nornicotine (lacking 2-methyl) .

nAChR subtype selectivity Hydrogen-bond donor Nornicotine pharmacology

Enantiomeric Differentiation: Nornicotine Stereoisomers Exhibit No Binding Difference Unlike Nicotine Enantiomers, Making (R)-2-Methylnornicotine a Distinct Stereochemical Probe

Copeland et al. (1991) directly compared the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex. For nicotine, (-)-nicotine was 13-fold more potent than (+)-nicotine in displacing ³H-(-)-nicotine and 25-fold more potent in displacing ³H-acetylcholine. However, no significant difference was observed between nornicotine stereoisomers for either radioligand [1]. This finding establishes that the nornicotine scaffold has fundamentally different stereochemical stringency at nAChR binding sites compared to nicotine, meaning that (R)-2-methylnornicotine may exhibit binding properties that are not predictable from nicotine enantiomer SAR and must be characterized independently [2].

Stereochemistry Enantiomer binding Nicotinic receptor

Synthetic Accessibility: Pre-Resolved (R)-Enantiomer Bypasses the Historical Challenge of 2-Substituted Nicotinoid Synthesis and Chiral Resolution

The synthesis of 2-substituted nicotinoids has historically presented significant difficulty. Haglid (1967) was unable to isolate 2-methylnicotine using methyllithium treatment of nicotine, obtaining only trace amounts; the major products were 6-methylnicotine and 4-methylnicotine in a 5:1 ratio [1]. The first practical synthetic route to 2-alkylnicotinoids required a [2,3]-sigmatropic rearrangement strategy, as conventional Friedel-Crafts or direct alkylation approaches to 2-substituted pyridines are notoriously low-yielding [2]. Furthermore, 2-methylnornicotine serves as a key intermediate for more complex structures: its dilithium derivative undergoes carboxylation to yield amino acid precursors for bridged nicotine derivatives (pyridoindolizidines) [3]. The commercial availability of the pre-resolved (R)-enantiomer (CAS 1212913-33-1, 98% purity with batch-specific QC including NMR, HPLC, and GC) eliminates the need for asymmetric synthesis development and chiral chromatographic separation, which would otherwise require substantial investment in method development .

Chiral resolution 2-Substituted pyridine synthesis Nicotinoid building block

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine: High-Value Research and Industrial Deployment Scenarios


nAChR Subtype Selectivity Profiling: Probing Intermediate-Affinity Nicotinic Ligand Space Between 6-Methyl and Unsubstituted Scaffolds

Investigators studying nAChR subtype selectivity can deploy (R)-2-methylnornicotine as a tool compound occupying the intermediate-affinity tier of the methyl positional potency series (rank 4 of 5, per Dukat et al. 1996). This enables systematic profiling of how incremental methyl substitution position modulates α4β2 vs α7 vs α3β4 subtype engagement. The N-demethylated pyrrolidine NH provides hydrogen-bond donor character absent in nicotine, facilitating exploration of α7 receptor activation (EC₅₀ ~17 μM for nornicotine scaffold), while the 2-methyl group allows comparison against the high-potency 6-methyl series (>3-fold over nicotine) [1].

Chiral Nicotinoid Building Block for Conformationally Restricted and Bridged Nicotine Derivatives

Synthetic and medicinal chemistry groups pursuing conformationally restricted nicotine analogs can utilize (R)-2-methylnornicotine as a direct precursor. The dilithium derivative of this compound undergoes carboxylation to yield amino acids that cyclize to pyridoindolizidine (bridged nicotine) scaffolds [1]. The pre-resolved (R)-enantiomer eliminates the need for asymmetric synthesis or chiral chromatographic resolution steps, enabling direct entry into enantiopure constrained analog space. This is especially valuable given the historical difficulty of synthesizing 2-substituted nicotinoids via conventional routes [2].

Stereochemical SAR Studies: Decoupling Chiral Effects from Electronic Effects at nAChR Binding Sites

Because the nornicotine scaffold exhibits no enantiomeric discrimination at rat brain nAChR binding sites (unlike nicotine, where (-)-nicotine is 13–25 fold more potent than (+)-nicotine) [1], (R)-2-methylnornicotine provides a unique stereochemical probe. Researchers can use this compound to study how the 2-methyl substituent modulates binding in a stereochemical context where the pyrrolidine chiral center does not dominate affinity. This allows clean isolation of pyridine substituent electronic and steric effects from chiral recognition effects, supporting rational design of subtype-selective nAChR ligands with predictable stereochemical behavior [2].

Reference Standard for Analytical Method Development in Nicotinoid Metabolite Profiling

Analytical laboratories developing LC-MS/MS or GC-MS methods for tobacco alkaloid and nicotine metabolite profiling can employ (R)-2-methylnornicotine (CAS 1212913-33-1, 98% purity with batch-specific NMR, HPLC, and GC QC documentation) as a structurally distinct reference standard [1]. Its unique combination of 2-methyl substitution, N-demethylation, and defined (R)-stereochemistry provides a retention time and mass spectral signature clearly resolvable from nicotine, nornicotine, cotinine, and 6-methylnicotine. The compound's predicted LogP of 2.14 and boiling point of 270.2°C further differentiate it chromatographically from common nicotinoid analytes [2].

Quote Request

Request a Quote for (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.